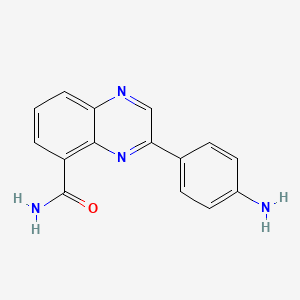

3-(4-Aminophenyl)quinoxaline-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-carboxamide de 3-(4-aminophényl)quinoxaline est un composé hétérocyclique contenant de l'azote. Les quinoxalines, la classe de composés à laquelle elle appartient, sont connues pour leur large éventail d'activités biologiques, notamment des propriétés antibactériennes, antifongiques, antivirales, anticancéreuses et anti-inflammatoires

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-carboxamide de 3-(4-aminophényl)quinoxaline commence généralement avec le 2,3-diaminobenzoate disponible dans le commerce . Le protocole de synthèse implique plusieurs étapes :

Réaction de condensation : La matière première, le 2,3-diaminobenzoate, subit une réaction de condensation avec l'acide oxalique monohydraté à 140 °C pour former le 2,3-dioxo-1,2,3,4-tétrahydroquinoxaline-5-carboxylate de méthyle.

Chloration : Le produit intermédiaire est ensuite chloré à l'aide de chlorure de thionyle (SOCl2) pour produire un composé dichloré.

Méthodes de production industrielle

Les méthodes de production industrielle de la 5-carboxamide de 3-(4-aminophényl)quinoxaline sont similaires à la synthèse en laboratoire, mais elles sont optimisées pour l'échelle, la rentabilité et les considérations environnementales. Les principes de la chimie verte, tels que l'utilisation de la synthèse assistée par micro-ondes et de solvants écologiques comme les mélanges eau-PEG et eau-éthanol, sont souvent utilisés .

Analyse Des Réactions Chimiques

Types de réactions

La 5-carboxamide de 3-(4-aminophényl)quinoxaline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoxaline, qui présentent des activités biologiques accrues.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes, les chlorures d'acyle et les chlorures de sulfonyle.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés de la quinoxaline, tels que les N-oxydes de quinoxaline, les quinoxalines réduites et les quinoxalines substituées .

Applications De Recherche Scientifique

La 5-carboxamide de 3-(4-aminophényl)quinoxaline a un large éventail d'applications en recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Mécanisme d'action

Le mécanisme d'action de la 5-carboxamide de 3-(4-aminophényl)quinoxaline implique son interaction avec diverses cibles moléculaires et voies :

Activité antibactérienne : Le composé inhibe la croissance bactérienne en interférant avec les mécanismes de synthèse et de réparation de l'ADN.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la prolifération cellulaire.

Activité anti-inflammatoire : Le composé réduit l'inflammation en inhibant la production de cytokines et d'enzymes pro-inflammatoires.

Mécanisme D'action

The mechanism of action of 3-(4-aminophenyl)quinoxaline-5-carboxamide involves its interaction with various molecular targets and pathways:

Antibacterial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and repair mechanisms.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

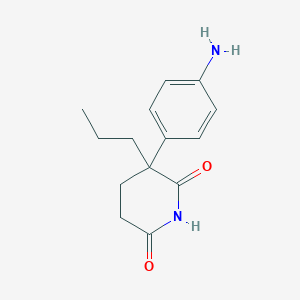

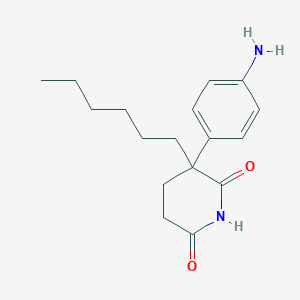

Comparaison Avec Des Composés Similaires

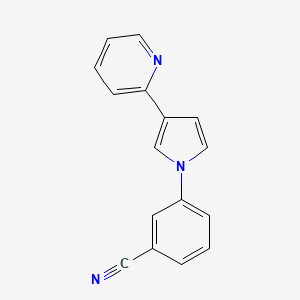

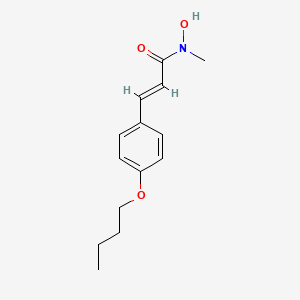

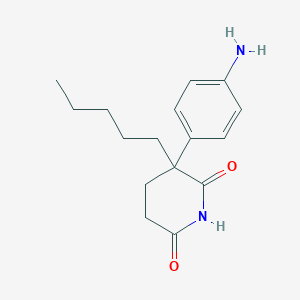

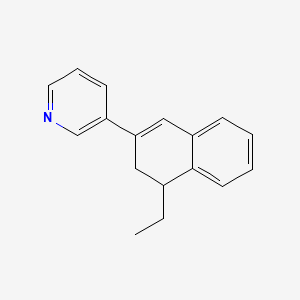

Composés similaires

Quinazoline : Un autre composé hétérocyclique contenant de l'azote avec des activités biologiques similaires.

Cinnoline : Connu pour ses propriétés antimicrobiennes et anticancéreuses.

Phtalazine : Présente un éventail d'activités pharmacologiques, notamment des effets antibactériens et anticancéreux.

Unicité

La 5-carboxamide de 3-(4-aminophényl)quinoxaline est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des activités biologiques distinctes. Sa capacité à subir diverses modifications chimiques permet la synthèse d'un large éventail de dérivés avec des propriétés pharmacologiques adaptées .

Propriétés

Formule moléculaire |

C15H12N4O |

|---|---|

Poids moléculaire |

264.28 g/mol |

Nom IUPAC |

3-(4-aminophenyl)quinoxaline-5-carboxamide |

InChI |

InChI=1S/C15H12N4O/c16-10-6-4-9(5-7-10)13-8-18-12-3-1-2-11(15(17)20)14(12)19-13/h1-8H,16H2,(H2,17,20) |

Clé InChI |

JCXJUCVUESBKLT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)